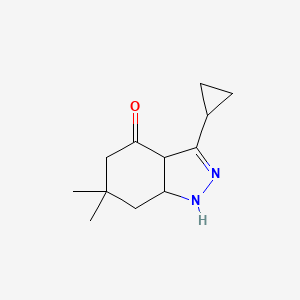

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

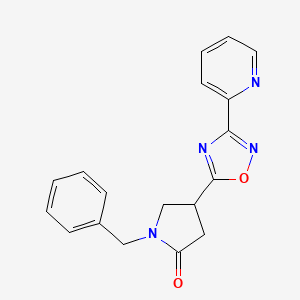

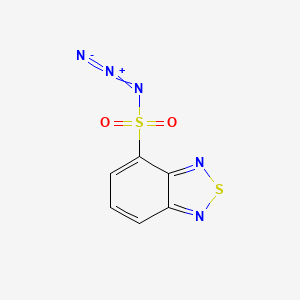

“Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2361645-34-1 . It has a molecular weight of 312.25 . The compound is stored at room temperature and is in the form of an oil .

Synthesis Analysis

Azetidines, such as this compound, can be synthesized using the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This compound can also be prepared by reductive amination of cycloheptanone with 3-azetidine carboxylic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O3.C2HF3O2/c1-14-9(13)7-4-11(5-7)8(12)6-2-10-3-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7) .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis

This compound is an oil and is stored at room temperature . Its density is 1.072 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Analogues

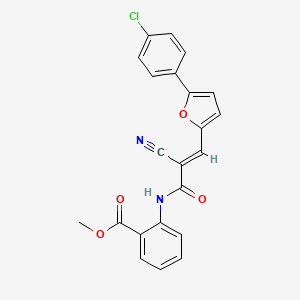

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate and its derivative, 2,2,2-trifluoroacetic acid, are involved in the synthesis of novel compounds and analogues, contributing to a wide range of applications in scientific research. For instance, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, demonstrates the use of azetidine compounds in creating novel peptide structures. This process involves reactions that yield practical yields of the title compound, highlighting its potential in peptide synthesis and modification (Soriano, Podraza, & Cromwell, 1980).

Catalytic Applications

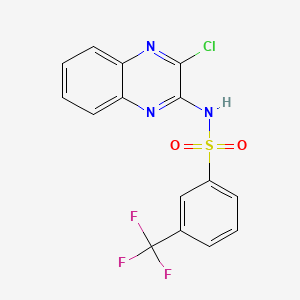

The application of 2,2,2-trifluoroacetic acid (TFA) in catalyzing multi-component coupling reactions demonstrates its role in synthesizing medicinally important derivatives. Specifically, TFA-promoted reactions involving N-substituted aziridines, arynes, and water have yielded N-aryl β-amino alcohol derivatives, showcasing TFA's utility in creating compounds with potential medicinal benefits (Roy, Baviskar, & Biju, 2015).

Radiopharmaceutical Synthesis

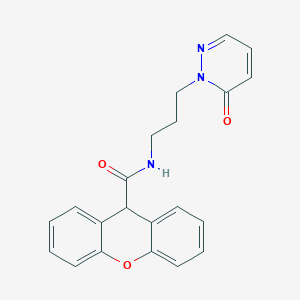

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate derivatives have been used in the synthesis of novel ligands for nicotinic receptors, such as the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine via a Stille coupling. The application of TFA in the deprotection step of this synthesis process illustrates its importance in the production of radiopharmaceuticals, contributing to advancements in imaging and therapy (Karimi & Långström, 2002).

Plant Physiology and Metabolic Studies

Azetidine-2-carboxylic acid, a compound related to the discussed azetidine derivatives, has been used to explore the relationship between protein synthesis and ion transport in plant physiology. Its effects on ion uptake and release in barley roots highlight the utility of azetidine derivatives in studying fundamental biological processes, offering insights into the mechanisms underlying plant growth and development (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Safety and Hazards

Zukünftige Richtungen

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The chemistry of azetidines has attracted major attention in organic synthesis . Future research may focus on the discovery of new reaction protocols that overcome some long-standing challenges within this field of research .

Eigenschaften

IUPAC Name |

methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.C2HF3O2/c1-14-9(13)7-4-11(5-7)8(12)6-2-10-3-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZAEDFNSOZEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)

![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2450338.png)

![4-bromo-1-[4-(trifluoromethyl)cyclohexyl]-1H-pyrazol-5-amine](/img/structure/B2450347.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2450348.png)